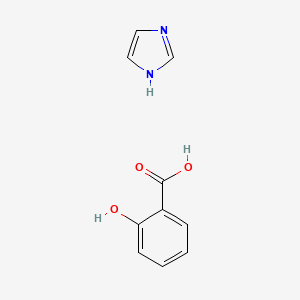

Salicylate d'imidazole

Vue d'ensemble

Description

Le salicylate d'imidazole est un composé formé par la combinaison de l'imidazole et de l'acide salicylique. Il est connu pour ses propriétés anti-inflammatoires non stéroïdiennes et est utilisé dans diverses applications pharmaceutiques . Le composé a une formule moléculaire de C10H10N2O3 et une masse molaire de 206,201 g/mol .

Applications De Recherche Scientifique

Imidazole salicylate has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Imidazole, a core component of the compound, is known to readily bind with a variety of enzymes, proteins, and receptors . This suggests that imidazole salicylate may interact with multiple targets in the body, contributing to its potential therapeutic effects.

Mode of Action

The exact mode of action of imidazole salicylate is currently unknown . The imidazole ring, a key structural feature of the compound, is known to form multiple drug-ligand interactions via hydrogen bonds, van der waals, and hydrophobic forces . These interactions could potentially influence the activity of various enzymes, proteins, and receptors, leading to changes in cellular function.

Biochemical Pathways

The imidazole group is a key component of several biomolecules and plays a central role in biological catalysis . Therefore, it’s plausible that imidazole salicylate could influence a variety of biochemical pathways, leading to downstream effects on cellular function.

Analyse Biochimique

Biochemical Properties

Imidazole salicylate is a potent inhibitor of ergosterol synthesis, a main membrane lipid of fungi . It interacts with various enzymes, proteins, and other biomolecules. For instance, it may decrease the excretion rate of certain substances, potentially resulting in a higher serum level .

Cellular Effects

It has been suggested that it does not affect renal function or inhibit kidney prostanoid production .

Molecular Mechanism

It is known to compete with acetyl-Coenzyme A at the catalytic site, inhibiting CBP and p300 lysine acetyltransferase activity . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that it does not affect the stability or degradation of the product

Dosage Effects in Animal Models

It has been suggested that a severe, dose-related ulcerative dermatitis occurs in 5%–10% of dogs administered itraconazole (a related imidazole) in doses >10 mg/kg .

Metabolic Pathways

It is known that it may decrease the excretion rate of certain substances , suggesting that it may interact with certain enzymes or cofactors and potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that imidazolium ionic liquids, which include Imidazole salicylate, are highly soluble in water and other polar solvents , suggesting that they may be easily transported and distributed within cells and tissues.

Subcellular Localization

It is known that imidazolium ionic liquids, which include Imidazole salicylate, are highly soluble in water and other polar solvents , suggesting that they may be localized in various subcellular compartments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du salicylate d'imidazole implique généralement la réaction de l'imidazole avec l'acide salicylique. Une méthode courante consiste à dissoudre l'imidazole dans un solvant approprié tel que l'éthanol, puis à ajouter l'acide salicylique à la solution. Le mélange réactionnel est ensuite chauffé sous reflux pour faciliter la formation du this compound .

Méthodes de production industrielle

En milieu industriel, la production de this compound peut impliquer des techniques plus avancées telles que des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer encore l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions

Le salicylate d'imidazole subit diverses réactions chimiques, notamment :

Oxydation : Le cycle imidazole peut être oxydé dans des conditions spécifiques pour former des dérivés N-oxyde d'imidazole.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites correspondantes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut donner des dérivés N-oxyde d'imidazole, tandis que les réactions de substitution peuvent produire une large gamme de composés this compound substitués .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets anti-inflammatoires en inhibant l'activité des enzymes cyclooxygénases, qui sont impliquées dans la synthèse des prostaglandines pro-inflammatoires . De plus, le this compound peut interagir avec d'autres cibles moléculaires, telles que le facteur nucléaire kappa B, pour moduler les réponses inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

Imidazole : Un composé hétérocyclique basique avec une large gamme d'applications en chimie et en biologie.

Acide salicylique : Un agent anti-inflammatoire bien connu utilisé dans divers produits pharmaceutiques et cosmétiques.

Dérivés de l'imidazole : Des composés tels que le métronidazole et le clotrimazole, qui présentent des caractéristiques structurelles et des activités biologiques similaires.

Unicité du salicylate d'imidazole

Le this compound est unique en ce sens qu'il combine les propriétés de l'imidazole et de l'acide salicylique, ce qui donne un composé aux activités anti-inflammatoires et antimicrobiennes améliorées . Cette double fonctionnalité en fait un composé précieux pour diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

2-hydroxybenzoic acid;1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C3H4N2/c8-6-4-2-1-3-5(6)7(9)10;1-2-5-3-4-1/h1-4,8H,(H,9,10);1-3H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHHJFVNQPPLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189887 | |

| Record name | Imidazole salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36364-49-5 | |

| Record name | Imidazole salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36364-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole salicylate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036364495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidazole salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAZOLE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JVD4X01MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

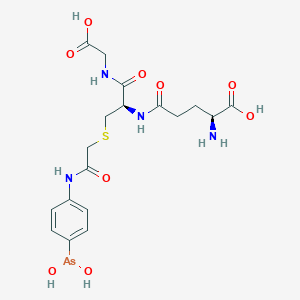

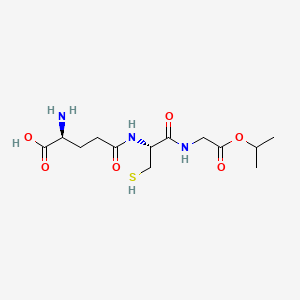

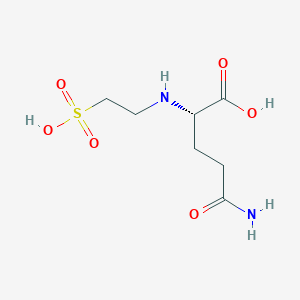

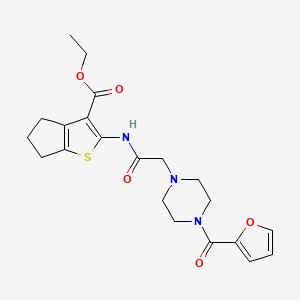

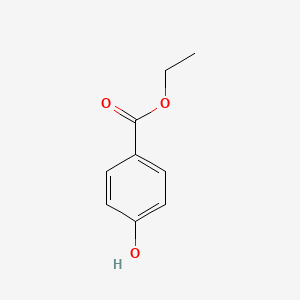

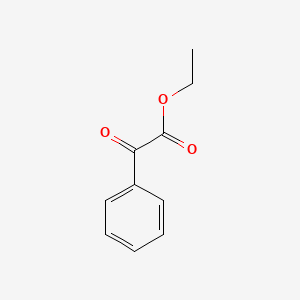

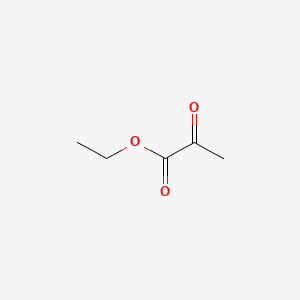

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.